Tert-butyl 2-but-2-enoylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(E)-but-2-enoyl]pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group and a butenoyl group attached to the pyrrolidine ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(E)-but-2-enoyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and an appropriate butenoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine or sodium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-butyl 2-[(E)-but-2-enoyl]pyrrolidine-1-carboxylate, can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(E)-but-2-enoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or butenoyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or thioesters.
Scientific Research Applications
Tert-butyl 2-[(E)-but-2-enoyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(E)-but-2-enoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl pyrrolidine-1-carboxylate: A similar compound with a different substituent on the pyrrolidine ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl ester group and a butenoyl group, but with an indole ring instead of a pyrrolidine ring.
Uniqueness
Tert-butyl 2-[(E)-but-2-enoyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and the pyrrolidine ring structure. This combination imparts distinct reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 2-but-2-enoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-5-7-11(15)10-8-6-9-14(10)12(16)17-13(2,3)4/h5,7,10H,6,8-9H2,1-4H3 |
InChI Key |
MQNBXGUCLZPTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.